molecular formula C10H14FNO B13041211 (1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL

Cat. No.: B13041211
M. Wt: 183.22 g/mol
InChI Key: XZZYIPXGLYJCAX-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a fluorinated aromatic ring. The compound’s structural rigidity and hydrogen-bonding capabilities (from the amino and hydroxyl groups) make it a candidate for targeted drug design, particularly in cardiovascular or neurological therapies, given similarities to adrenoceptor-targeting analogs .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChI Key

XZZYIPXGLYJCAX-GMSGAONNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@@H]([C@@H](C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Formation of the Chiral Propanol Backbone

  • Asymmetric synthesis methods are employed to install the two stereocenters. Common approaches include asymmetric hydrogenation, chiral auxiliary-mediated reactions, or enzymatic resolution.
  • For example, asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts such as (S,S)-DuPHOS-rhodium complexes has been demonstrated to produce chiral amino alcohol intermediates with high enantiomeric excess (>98% ee).
  • Reduction of amino esters or amino acid derivatives with lithium aluminum hydride (LiAlH4) can convert esters to the corresponding amino alcohols while preserving stereochemistry.

Amination and Hydroxylation Steps

  • Amination at the chiral center can be achieved through reductive amination or nucleophilic substitution on chiral precursors.
  • Hydroxyl groups are introduced or preserved through selective reduction or hydrolysis steps.
  • Protection and deprotection strategies may be employed to prevent side reactions during multi-step synthesis.

Detailed Synthetic Route Example

A representative synthetic route adapted from recent literature and patent disclosures includes:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of substituted phenylacetate Starting from 2-fluoro-5-methylphenylacetic acid; esterification with methanol/K2CO3 in DMF Methyl 2-(2-fluoro-5-methylphenyl)acetate
2 Diazo transfer Treatment with diazo transfer reagents (e.g., tosyl azide) Methyl 2-diazo-2-(2-fluoro-5-methylphenyl)acetate
3 Asymmetric hydrogenation Chiral Rh catalyst (e.g., (S,S)-DuPHOS), H2 atmosphere, methanol solvent Chiral amino acid ester intermediate with (1S,2R) configuration
4 Reduction LiAlH4 in THF or ether solvents Conversion to (1S,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol
5 Purification Chromatography (flash column or preparative HPLC) Enantiomerically pure final product

This route allows for high stereocontrol and yields typically above 80%, with enantiomeric excesses greater than 95% reported.

Analytical and Purity Considerations

  • Enantiomeric purity is commonly assessed by chiral HPLC or 19F-NMR analysis of Mosher amide derivatives.
  • Structural confirmation is achieved via NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis.
  • Purification often requires multiple chromatographic steps due to close polarity of stereoisomers.

Comparative Notes on Related Compounds

  • Similar synthetic strategies are applied to analogs such as (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol and (1S,2R)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol, with variations in aromatic substitution patterns influencing reaction conditions and purification.
  • The position of the fluorine substituent on the phenyl ring affects the electronic properties and may require adjustments in reaction parameters.

Summary Table of Preparation Methods

Preparation Aspect Description Reference(s)
Chiral backbone formation Asymmetric hydrogenation of α,β-unsaturated amino acid esters using chiral Rh catalysts
Aromatic substitution Use of pre-fluorinated and methylated phenylacetic acid derivatives
Amino alcohol formation Reduction of amino esters with LiAlH4
Purification Flash chromatography, chiral HPLC, Mosher amide derivatization for enantiomeric purity analysis
Yield and stereoselectivity Yields >80%, enantiomeric excess >95%

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: PCC, mild temperatures, and anhydrous conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Alkyl halides, polar aprotic solvents like DMSO.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the secondary alcohol.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial potential of fluorinated compounds. (1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL has been investigated for its efficacy against various bacterial strains. The compound exhibits significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Case Study: Inhibition of Phospholipase A2
A study published in the journal Molecules demonstrated that compounds similar to (1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL can inhibit lysosomal phospholipase A2, a target for drugs that cause phospholipidosis. The inhibition was characterized by an IC50 value significantly lower than that of traditional drugs, indicating potential for therapeutic applications in drug development .

Pharmacology

Neurotropic Activity
Research has shown that (1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL exhibits neurotropic activity. In animal models, the compound demonstrated favorable safety profiles and potential for treating neurodegenerative conditions. The absence of significant adverse effects on the hematopoietic system suggests its viability as a therapeutic agent .

Case Study: Toxicity Assessment
In a toxicity assessment involving various dosages of (1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL, no significant changes were observed in body weight or blood parameters compared to control groups. This indicates a promising safety profile for further pharmacological exploration .

Material Science

Synthesis of Functional Materials
The compound's unique structure allows it to be utilized in the synthesis of functional materials. Its ability to form stable complexes with metal ions has implications for developing new catalysts and sensors. The incorporation of fluorine enhances the electronic properties of materials, making them suitable for advanced applications in electronics and photonics.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntibacterial ActivitySignificant activity against Gram-positive and Gram-negative bacteria
PharmacologyNeurotropic ActivityFavorable safety profile; no significant adverse effects
Material ScienceSynthesis of Functional MaterialsEnhanced electronic properties due to fluorine incorporation

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways through enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name & CAS Molecular Formula Substituents (Phenyl Ring) Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Reference
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (1270057-87-8) C₁₀H₁₄BrNO 3-Br, 5-CH₃ 244.13 1.406 (Predicted) 359.7 (Predicted) 12.55
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (1019534-32-7) C₁₃H₂₁NO 3-(C(CH₃)₃) 207.31 N/A N/A N/A
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) C₁₀H₁₂F₃NOS 4-(SCF₃) 251.27 N/A N/A N/A
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1212998-44-1) C₁₀H₁₁ClF₃NO 2-Cl, 4-CF₃ 253.65 N/A N/A N/A
Key Observations:
  • Halogen vs. Alkyl Substituents: The bromo- and fluoro-substituted analogs (e.g., 1270057-87-8) exhibit higher predicted densities (~1.406 g/cm³) compared to non-halogenated derivatives, likely due to increased molecular packing from halogen interactions . Fluorine’s electronegativity may enhance solubility in polar solvents, whereas bromine’s larger size could improve lipophilicity.
  • Bulky Groups: The tert-butyl analog (1019534-32-7) has a higher molecular weight (207.31 g/mol) but lacks density or pKa data, limiting direct comparisons.
  • Electron-Withdrawing Groups: The trifluoromethylthio (SCF₃) and trifluoromethyl (CF₃) substituents (e.g., 1270385-18-6, 1212998-44-1) introduce strong electron-withdrawing effects, which may alter electronic distribution on the phenyl ring and influence binding to targets like adrenoceptors .

Biological Activity

(1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL, a chiral compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a secondary alcohol, and a fluoro-substituted aromatic ring, which are critical for its interaction with biological targets.

Structural Characteristics

The unique stereochemistry and substituent arrangement of (1S,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-OL position it favorably for various interactions within biological systems. The presence of the fluoro group is particularly significant as it can enhance the compound's lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that (1S,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-OL may act as a ligand in receptor studies, influencing various biochemical pathways and potentially leading to therapeutic applications. The following sections detail specific biological activities observed in studies.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In studies comparing various alkaloids, compounds with similar structures exhibited notable antibacterial and antifungal activities. For instance:

CompoundMIC (µg/mL)Activity
Compound A<1Strong antibacterial
Compound B75Moderate antibacterial
(1S,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OLTBDTBD

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against bacterial strains. Further research is needed to establish the specific MIC for (1S,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-OL.

The biological activity of (1S,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-OL may involve:

  • Receptor Modulation : The compound's ability to bind to specific receptors can modulate their activity, influencing metabolic processes.
  • Membrane Permeability : Similar compounds have shown the ability to alter bacterial cell membrane permeability, which contributes to their bactericidal effects .

Case Studies

Several case studies have highlighted the potential of (1S,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-OL in pharmacological contexts:

  • Receptor Binding Studies : In vitro studies demonstrated that the compound can effectively bind to certain receptors implicated in metabolic regulation.
  • Antimicrobial Efficacy : Comparative studies with other chiral compounds revealed that (1S,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-OL exhibits promising antimicrobial properties, warranting further exploration.

Q & A

Q. Example NMR Data :

Protonδ (ppm)Multiplicity3JH-F^3J_{\text{H-F}} (Hz)Assignment
H-15.28dd47.4Stereospecific F interaction
Ar-H7.19–7.34m-Aromatic protons

What optimization strategies improve synthetic yield while minimizing by-products?

Advanced Research Question
By-products often arise from incomplete epoxide ring opening or racemization. Mitigation strategies:

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Mn(salen)) to enhance enantioselectivity.
  • Temperature Control : Maintain reactions at –20°C to suppress racemization ().
  • Workflow : Use Design of Experiments (DoE) to optimize parameters (e.g., solvent polarity, stoichiometry).

Q. Case Study :

  • Lowering reaction temperature from 25°C to –20°C increased ee from 85% to 98% .

Which spectroscopic methods are most effective for characterizing this compound?

Basic Research Question

  • 1H^1H/19F^{19}\text{F} NMR : Assign stereochemistry via coupling constants and splitting patterns ().
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm1^{-1}) and amino (1650 cm1^{-1}) groups.
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+^+.

Q. Advanced Tip :

  • For ambiguous cases, use 13C^{13}\text{C} NMR DEPT-135 to distinguish CH2_2 and CH3_3 groups in the propanol chain .

How can computational modeling predict the compound’s behavior in chiral environments?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate interactions with chiral stationary phases (e.g., for HPLC).
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.
  • QM/MM : Analyze transition states in asymmetric synthesis to refine catalyst design.

Q. Reference Workflow :

Optimize geometry with DFT (B3LYP/6-31G*).

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

What are the challenges in scaling up the synthesis while maintaining enantiomeric excess?

Advanced Research Question

  • Mixing Efficiency : Use microreactors to ensure uniform temperature and reduce racemization.
  • Catalyst Recovery : Immobilize chiral catalysts on silica supports for reuse ().
  • Process Analytics : Implement inline FTIR to monitor reaction progress in real time.

Q. Scale-Up Data :

ScaleReactor Typeee (%)Yield (%)
1 mmolBatch9870
100 mmolFlow9768

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.